Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a compound of significant interest in the field of medicinal chemistry, particularly as a key intermediate in the synthesis of Olmesartan medoxomil, an antihypertensive drug45. The synthesis and characterization of such compounds are crucial for the development of pharmaceuticals and understanding their mechanism of action. This analysis will delve into the synthesis methods, the mechanism of action, and the potential applications of this compound in various fields.
The primary application of Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is in the pharmaceutical industry. As a key intermediate in the synthesis of Olmesartan medoxomil, it plays a critical role in the production of this antihypertensive medication45. The identification and synthesis of process-related impurities are also essential for ensuring the purity and efficacy of the final pharmaceutical product4.
The synthesis of related imidazole derivatives has been achieved through various methods, including "one-pot" nitro-reductive cyclization and reactions involving microwave irradiation, oxidation, esterification, and Grignard reactions15. These methods yield significant insights into the chemical properties and reactivity of such compounds. Characterization techniques such as FT-IR, NMR, mass spectrometry, and cyclic voltammetry are employed to confirm the structure and purity of these compounds1.
Compounds with imidazole rings have shown potential in material science due to their photoluminescence properties1. The molecular electrostatic potential studies of these molecules can reveal reactive sites, which may be exploited in the design of new materials or in electrochemical applications1.
The synthesis of ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate involves several steps:
The molecular structure of ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate can be described as follows:
The compound has a molecular weight of 254.33 g/mol and exhibits various functional groups that confer specific chemical reactivity .
Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate participates in several chemical reactions relevant to its application:
The mechanism of action for ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate primarily relates to its role as an intermediate in the synthesis of olmesartan medoxomil:
Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for handling and application in pharmaceutical formulations .
The primary application of ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is as an intermediate in the synthesis of olmesartan medoxomil, which is used for treating hypertension. Its unique structural features allow for modifications that enhance pharmacological activity. Additionally, due to its imidazole structure, it may have potential applications in other therapeutic areas such as antifungal or antimicrobial agents.
Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a complex organic molecule characterized by a substituted imidazole ring system. This heterocyclic compound features three key functional groups: a hydroxybutyl moiety at position 4, a propyl chain at position 2, and an ethyl ester at position 5 of the imidazole core. Its systematic IUPAC name, ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate, precisely reflects this substitution pattern [5].
The compound is registered under CAS Number 172875-53-5, serving as a unique identifier across chemical databases. Alternative nomenclature includes ethyl 4-(1-hydroxy-1-methylpropyl)-2-propyl-1H-imidazole-5-carboxylate, which describes the same structure using different positional numbering [5] [6]. Its molecular formula is consistently documented as C~13~H~22~N~2~O~3~, corresponding to a molecular weight of 254.33 grams per mole [3] [5]. The structural representation is unambiguously defined by the canonical SMILES notation CCCC1=NC(=C(N1)C(C)(CC)O)C(=O)OCC
, which provides a linear text encoding of its atomic connections and branching [5].
Table 1: Comprehensive Chemical Identifiers
Identifier Type | Value |
---|---|
Systematic IUPAC Name | ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate |
Alternative Name | ethyl 4-(1-hydroxy-1-methylpropyl)-2-propyl-1H-imidazole-5-carboxylate |
CAS Registry Number | 172875-53-5 |
Molecular Formula | C~13~H~22~N~2~O~3~ |
Molecular Weight | 254.33 g/mol |
SMILES | CCCC1=NC(=C(N1)C(C)(CC)O)C(=O)OCC |
InChI Key | UDEWGNFXYCGRJV-UHFFFAOYSA-N |
The molecular architecture comprises a planar five-membered imidazole ring containing two nitrogen atoms at non-adjacent positions (1 and 3). The nitrogen at position 1 remains unsubstituted (accounting for the "1H-" designation), while position 2 carries the propyl chain (-CH~2~CH~2~CH~3~). Position 4 is substituted with the sterically bulky 2-hydroxybutan-2-yl group [-C(OH)(CH~3~)(CH~2~CH~3~)], and position 5 features the ethyl ester functionality (-COOCH~2~CH~3~) . This arrangement creates distinct electronic environments that influence both reactivity and spectroscopic properties.
The discovery and development of Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate are intrinsically linked to advances in cardiovascular therapeutics, specifically within the class of angiotensin II receptor blockers. During the 1990s, research efforts intensified to identify novel antihypertensive agents with improved efficacy and metabolic stability. This compound emerged as a strategic intermediate addressing synthetic challenges encountered in producing tetrazole-containing pharmaceuticals [5].
Early synthetic routes to imidazole-based antihypertensives relied on precursors like ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS not specified in results), which featured a methyl-substituted tertiary alcohol instead of the ethyl-substituted variant [4]. However, limitations in the regioselectivity and purification efficiency of subsequent steps motivated the exploration of structurally modified intermediates. The introduction of the ethyl-bearing 2-hydroxybutan-2-yl group represented a deliberate molecular design choice to optimize steric and electronic parameters critical for downstream reactions, particularly in the construction of the biphenylmethyl moiety essential for angiotensin receptor antagonism [5].
This compound’s significance was cemented through its incorporation into the multistep synthesis of Olmesartan medoxomil, a blockbuster antihypertensive drug approved in 2002. Its structural attributes enabled more efficient purification workflows and enhanced yield reproducibility at industrial scales compared to earlier intermediates . The historical trajectory underscores how targeted modifications to synthetic intermediates – even those not directly responsible for pharmacological activity – can profoundly influence manufacturing viability and ultimately accelerate therapeutic availability.
Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate serves as a pivotal building block in synthesizing advanced angiotensin II receptor antagonists, most notably Olmesartan medoxomil [5]. Its utility stems from three structural features: 1) the reactive ethyl carboxylate enabling ester hydrolysis or transesterification, 2) the tertiary alcohol facilitating functional group interconversion, and 3) the unsubstituted imidazole N-H providing a site for alkylation or condensation reactions.
Table 2: Synthesis and Transformation Steps Involving the Compound
Synthetic Stage | Reaction Type | Purpose |
---|---|---|
Precursor Formation | Grignard Reaction | Introduces 2-hydroxybutan-2-yl group via nucleophilic addition |
Downstream Functionalization | Ester Hydrolysis | Converts ethyl ester to carboxylic acid for further coupling |
Ring Alkylation | N-alkylation | Attaches biphenylmethyl fragment at imidazole N-1 position |
Tetrazole Formation | [2+3] Cycloaddition | Constructs tetrazole ring from nitrile precursor |
The synthesis initiates with ethyl oxalate and ethyl chloroacetate as primary feedstocks. Under sodium ethoxide catalysis, these undergo Claisen condensation followed by sequential ammonolysis and cyclization to form the imidazole core. A critical step involves the Grignard reaction with 2-butanone (or its equivalent organomagnesium reagent), which installs the 2-hydroxybutan-2-yl substituent at position 4 . This transformation requires stringent control of temperature, solvent polarity, and reagent stoichiometry to minimize dialkylation or dehydration byproducts. Subsequent purification typically employs crystallization or chromatographic techniques, yielding the target compound as a pale yellow oil or low-melting solid [6].
Analytical characterization leverages multiple spectroscopic techniques: Nuclear Magnetic Resonance spectroscopy confirms proton/carbon environments, particularly the distinctive hydroxyl proton (δ~H~ 4.0-5.5 ppm) and imidazole ring carbons (δ~C~ 120-150 ppm). Mass spectrometry verifies the molecular ion at m/z 254.33 [M^+^] and characteristic fragmentation patterns. Infrared spectroscopy identifies carbonyl stretching (ν~C=O~ 1710-1730 cm⁻¹) and hydroxyl vibrations (ν~O-H~ 3200-3400 cm⁻¹) [6].
Table 3: Analytical Characterization Methods
Technique | Key Diagnostic Features |
---|---|
^1^H NMR Spectroscopy | Hydroxyl proton (singlet, ~1H), ethyl ester quartet (δ~4.2~ ppm)/triplet (δ~1.3~ ppm), propyl methylene/methyl signals |
^13^C NMR Spectroscopy | Carbonyl carbon (δ~165~ ppm), imidazole ring carbons (δ~140~, ~135~ ppm), hydroxybutan quaternary carbon (δ~72~ ppm) |
Mass Spectrometry (MS) | Molecular ion peak [M^+^] at m/z 254, fragment ions at m/z 209 (loss of OEt), 181 (loss of C~3~H~7~) |
Infrared Spectroscopy (IR) | Ester C=O stretch (1725 cm⁻¹), O-H stretch (broad, 3300 cm⁻¹), C=N stretch (1600 cm⁻¹) |
In pharmaceutical synthesis, this intermediate undergoes regioselective N-alkylation at the imidazole ring’s N-1 position using 4-(bromomethyl)biphenyl derivatives. The ethyl ester is then hydrolyzed to the carboxylic acid, which participates in amidation with medoxomil chloride to form the prodrug Olmesartan medoxomil . The hydroxybutyl group remains inert during these transformations but influences overall molecular conformation through steric effects, thereby enhancing reaction selectivity. This compound’s design exemplifies how strategically functionalized intermediates enable efficient assembly of complex drug molecules while maintaining orthogonal reactivity for sequential modifications. Its adoption in industrial processes highlights the critical interplay between synthetic chemistry and pharmaceutical manufacturing [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: